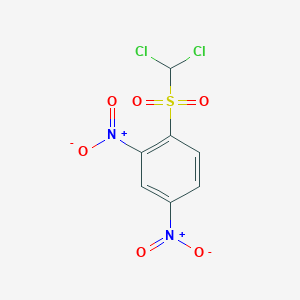
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of dichloromethylsulfonyl and dinitrobenzene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene typically involves the nitration of benzene derivatives followed by sulfonylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of nitro and sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloromethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amino-substituted benzene derivatives, and various substituted benzene compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the inhibition of enzyme activity and modification of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Chloromethylsulfonyl)-2,4-dinitrobenzene
- 1-(Methylsulfonyl)-2,4-dinitrobenzene
- 1-(Dichloromethylsulfonyl)-3,5-dinitrobenzene
Uniqueness
1-(Dichloromethylsulfonyl)-2,4-dinitrobenzene is unique due to the presence of both dichloromethylsulfonyl and dinitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
1024-51-7 |
|---|---|
Molekularformel |
C7H4Cl2N2O6S |
Molekulargewicht |
315.09 g/mol |
IUPAC-Name |
1-(dichloromethylsulfonyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C7H4Cl2N2O6S/c8-7(9)18(16,17)6-2-1-4(10(12)13)3-5(6)11(14)15/h1-3,7H |
InChI-Schlüssel |
XRPXPIHZGVZKHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)


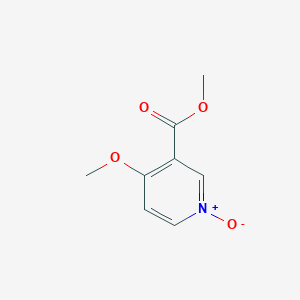
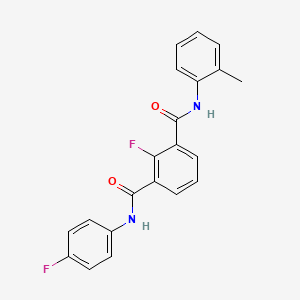
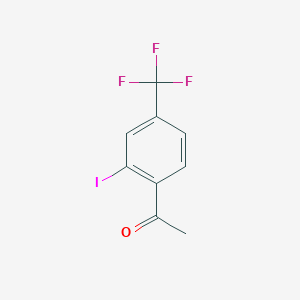
![Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester](/img/structure/B14082130.png)

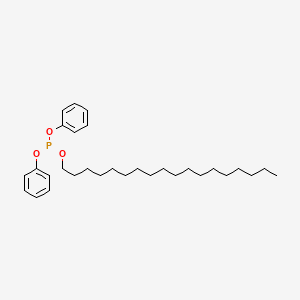

![Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-](/img/structure/B14082153.png)
